molecular formula C8H8BrFN2O B8151792 [(4-Bromo-3-fluorophenyl)methyl]urea

[(4-Bromo-3-fluorophenyl)methyl]urea

Cat. No.: B8151792
M. Wt: 247.06 g/mol
InChI Key: YJXIPNOKEPNMQC-UHFFFAOYSA-N
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Description

[(4-Bromo-3-fluorophenyl)methyl]urea is an organic compound that features a urea moiety attached to a 4-bromo-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-fluorophenyl)methyl]urea typically involves the reaction of 4-bromo-3-fluorobenzylamine with an isocyanate or a urea derivative under controlled conditions. One common method includes the following steps:

    Starting Materials: 4-bromo-3-fluorobenzylamine and an isocyanate or urea derivative.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 40-60°C) to facilitate the formation of the urea linkage.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, or alternative solvents that are more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-fluorophenyl)methyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

[(4-Bromo-3-fluorophenyl)methyl]urea has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-fluorophenyl)methyl]urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

[(4-Bromo-3-fluorophenyl)methyl]urea can be compared with other similar compounds, such as:

    [(4-Bromo-3-chlorophenyl)methyl]urea: Similar structure but with a chlorine atom instead of a fluorine atom.

    [(4-Bromo-3-methylphenyl)methyl]urea: Similar structure but with a methyl group instead of a fluorine atom.

    [(4-Bromo-3-nitrophenyl)methyl]urea: Similar structure but with a nitro group instead of a fluorine atom.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the presence of different substituents on the phenyl ring.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research. Its unique chemical structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O/c9-6-2-1-5(3-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXIPNOKEPNMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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